molecular formula C10H12ClN3O B2979094 1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea CAS No. 92234-68-9

1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea

Cat. No.: B2979094
CAS No.: 92234-68-9
M. Wt: 225.68
InChI Key: PLDCUSKBQVTPPU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea is a synthetic urea derivative of significant interest in chemical and pharmaceutical research. Urea-based compounds are pivotal in drug discovery and development due to their distinctive chemical structures and extensive biological activities . They are known to exhibit a wide range of properties, including antimicrobial, antiviral, antitumor, and herbicidal activities . This compound features a chlorophenyl group and a propan-2-ylideneamino moiety, which may influence its binding affinity and interaction with biological targets. The molecular structure of related urea derivatives shows that such compounds can form specific dihedral angles between the aryl groups and the urea core, which can be critical for their three-dimensional structure and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly in developing novel compounds for agrochemical or pharmacological screening. Its potential mechanism of action may involve hydrogen bonding through the urea group, which is a common feature in many enzyme inhibitors . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-(propan-2-ylideneamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-7(2)13-14-10(15)12-9-6-4-3-5-8(9)11/h3-6H,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDCUSKBQVTPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC=CC=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea typically involves the reaction of 2-chloroaniline with isocyanate derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea

  • Molecular Formula : C₂₁H₂₂FN₃O
  • Substituents : 2-fluorophenyl (electron-withdrawing) and isopropenylphenyl-propanyl group.
  • Key Differences: Fluorine substitution at the ortho position reduces steric hindrance compared to chlorine but maintains electronic effects.
  • Activity: Not explicitly reported, but fluorinated ureas are often explored for enhanced metabolic stability in drug design.

3-(3-Chlorophenyl)-1,1-diisopropylurea

  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Substituents : 3-chlorophenyl (meta-chloro) and two isopropyl groups on the urea nitrogen.
  • Diisopropyl groups increase steric bulk, possibly reducing enzymatic degradation .
  • Activity : Likely herbicidal, as meta-substituted phenylureas are common in agrochemicals.

1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea

  • Molecular Formula : C₁₈H₁₇ClN₄O
  • Substituents : 3-chlorophenyl and imidazolidin-2-ylidene moiety.
  • Key Differences : The imidazoline ring enables tautomerism and π-stacking interactions, critical for receptor binding. The para-methyl group on the tolyl ring enhances hydrophobic interactions .
  • Activity: Exhibits agonistic activity on opioid (MOP/DOP) and serotonin (5-HT₂) receptors, with strong antinociceptive and antidepressant effects .

1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

  • Molecular Formula : C₁₀H₉ClN₂O
  • Substituents : 4-chlorophenyl (para-chloro) and propargyl group.
  • Key Differences : Para-chloro substitution maximizes electronic effects without steric hindrance. The propargyl group introduces alkyne reactivity, enabling click chemistry modifications .
  • Activity: Potential applications in medicinal chemistry due to modular synthetic routes.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Key Activities/Properties Reference
This compound C₁₀H₁₀ClN₃O 2-chlorophenyl, propan-2-ylideneamino Likely herbicidal/pharmacological N/A
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea C₂₁H₂₂FN₃O 2-fluorophenyl, isopropenylphenyl-propanyl Enhanced lipophilicity
3-(3-Chlorophenyl)-1,1-diisopropylurea C₁₃H₁₈ClN₂O 3-chlorophenyl, diisopropyl Herbicidal
1-(3-Chlorophenyl)-3-(1-p-tolylimidazolidin-2-ylidene)urea C₁₈H₁₇ClN₄O 3-chlorophenyl, imidazolidin-2-ylidene Antinociceptive, antidepressant
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 4-chlorophenyl, propargyl Modular drug design

Key Research Findings

Meta-chloro substitution (e.g., 3-(3-chlorophenyl)-1,1-diisopropylurea) is common in herbicides, balancing electronic and steric effects .

Functional Group Impact: Propan-2-ylideneamino vs. imidazolidin-2-ylidene: The latter enables tautomerism and π-stacking, critical for receptor binding in neurological applications . Propargyl groups (e.g., 1-(4-chlorophenyl)-3-(prop-2-yn-1-yl)urea) offer synthetic versatility for bioconjugation .

Biological Activity Correlations :

  • Compounds with imidazoline moieties (e.g., ) show strong receptor agonism, suggesting that conjugated systems in the target compound may similarly enhance pharmacological activity .
  • Diisopropyl substituents on urea nitrogen improve metabolic stability, a feature absent in the target compound but relevant for agrochemical design .

Biological Activity

1-(2-Chlorophenyl)-3-[(propan-2-ylidene)amino]urea, also known by its CAS number 92234-68-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}ClN3_3O
  • Molecular Weight : 225.67 g/mol
  • CAS Number : 92234-68-9

Structure

The compound features a chlorophenyl group and an isopropylidene amino moiety, which contribute to its unique biological properties. The structural configuration can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. A comparative analysis of similar urea derivatives demonstrated that compounds with halogen substitutions often show enhanced antibacterial and antifungal activities.

CompoundAntibacterial ActivityAntifungal Activity
This compoundModerateLow
Related Urea DerivativeHighModerate

This activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymatic processes.

The biological activity of this compound can be linked to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Receptor Interaction : Potential interactions with specific receptors in human cells may modulate immune responses or cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various urea derivatives, including this compound, evaluated their antimicrobial efficacy against common pathogens. Results indicated moderate effectiveness against Gram-positive bacteria but limited action against fungal strains.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the chlorophenyl group in enhancing biological activity. Modifications to the urea moiety were shown to influence both potency and selectivity against bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-chlorophenyl)-3-[(propan-2-ylidene)amino]urea?

  • Methodological Answer : Substituted ureas are typically synthesized via condensation of isocyanates with amines or via urea-forming reactions under acidic/basic conditions. For chlorophenyl derivatives, a common approach involves reacting 2-chlorophenyl isocyanate with propan-2-ylideneamine precursors. Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) are critical for yield optimization. Reaction progress can be monitored via TLC or FT-IR for carbonyl (C=O) and amine (N-H) stretching bands .

Q. What analytical techniques are recommended for confirming the compound’s purity and structure?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6_6) to resolve aromatic protons (δ 7.2–7.8 ppm) and urea NH signals (δ 5.5–6.5 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for C10_{10}H11_{11}ClN3_3O: 224.06).
    Cross-reference with calculated InChI keys for structural validation .

Q. How can the compound’s stability under varying storage conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For light sensitivity, expose samples to UV-Vis radiation and track changes in absorbance spectra. Degradation products can be identified using LC-MS/MS .

Advanced Research Questions

Q. What crystallographic methods are optimal for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in solvents like ethanol or acetonitrile. Use SHELX programs for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution limits (<1.0 Å), and R-factor convergence (<5%). Thermal ellipsoid plots can validate bond angles and torsional strain in the propan-2-ylidene moiety .

Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability.
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. What experimental designs are suitable for evaluating biological activity against microbial targets?

  • Methodological Answer :

  • In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks.
  • Time-Kill Studies : Assess bactericidal kinetics by sampling at 0, 4, 8, 24 hours. Synergy with commercial antibiotics can be tested via checkerboard assays.
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) and MTT assays to establish selectivity indices .

Q. How can reaction by-products or intermediates be characterized during synthesis?

  • Methodological Answer : Employ LC-MS for real-time monitoring of reaction mixtures. Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradients). For unstable intermediates, use low-temperature NMR (e.g., −40°C in CD2_2Cl2_2) to prevent decomposition. MS/MS fragmentation patterns can differentiate isomers or tautomers .

Data Contradictions & Resolution

  • reports epoxidation methods for chloroaryl derivatives, which may not directly apply to urea synthesis. However, solvent/base choices (e.g., K2_2CO3_3 in DCM) are transferable for optimizing condensation reactions.
  • emphasizes SHELX for crystallography, but alternative software (e.g., OLEX2) may offer GUI advantages. Cross-validation with multiple refinement algorithms is advised.

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